

# Spectroscopic Profile of 3-(Trifluoromethyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: EINECS 282-298-4

Cat. No.: B8748517

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)aniline (CAS No. 98-16-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering critical data for identification, characterization, and quality control.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(Trifluoromethyl)aniline.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.21	t	H-5
~6.90	d	H-6
~6.85	s	H-2
~6.79	d	H-4
~3.80	br s	-NH <sub>2</sub>

Solvent:  $\text{CDCl}_3$ . The assignments are based on typical aromatic substitution patterns and coupling interactions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
147.3	C-1 (C-NH <sub>2</sub> )
131.8 (q, $J \approx 32$ Hz)	C-3 (C-CF <sub>3</sub> )
129.6	C-5
124.2 (q, $J \approx 272$ Hz)	-CF <sub>3</sub>
118.5	C-6
114.9	C-4
111.8	C-2

Solvent:  $\text{CDCl}_3$ . The assignments are based on predictive models and comparison with similar structures. The quartet multiplicity for C-3 and the -CF<sub>3</sub> carbon is due to coupling with the fluorine atoms.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3440, 3360	Strong	N-H stretching (asymmetric and symmetric)
3050	Medium	Aromatic C-H stretching
1620	Strong	N-H bending (scissoring)
1590, 1490	Strong	Aromatic C=C stretching
1330	Very Strong	C-F stretching (symmetric)
1160, 1120	Very Strong	C-F stretching (asymmetric)
800, 700	Strong	Aromatic C-H out-of-plane bending

Sample form: Liquid film.

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
161	100	[M] <sup>+</sup> (Molecular Ion)
142	~20	[M - F] <sup>+</sup>
114	~25	[M - CF <sub>3</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition:

- **Sample Preparation:** A solution of 3-(Trifluoromethyl)aniline (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Parameters:**
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0-10 ppm

- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024 or more, depending on concentration
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: 0-200 ppm
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

## Infrared (IR) Spectroscopy

### FTIR Spectrum Acquisition:

- Sample Preparation: As 3-(Trifluoromethyl)aniline is a liquid at room temperature, the spectrum is conveniently recorded as a neat thin film. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Parameters:
  - Spectral range:  $4000\text{-}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$
  - Number of scans: 16-32
- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded first. Subsequently, the spectrum of the sample is acquired. The final spectrum is presented in terms of transmittance or absorbance.

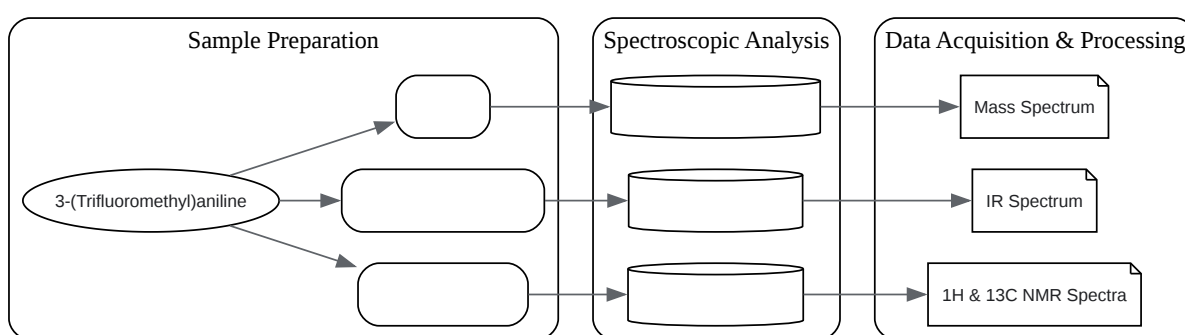
## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrum Acquisition:

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Instrumentation:** A mass spectrometer equipped with an electron ionization source is used.
- **Ionization Parameters:**
  - Ionization energy: 70 eV
  - Source temperature: 200-250 °C
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight analyzer.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

## Workflow Visualization

The general workflow for the spectroscopic analysis of 3-(Trifluoromethyl)aniline is depicted in the following diagram.



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General workflow for spectroscopic analysis.

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